An In-depth Technical Guide to the Properties of (R)- and (S)-4-Chloromandelic Acid
An In-depth Technical Guide to the Properties of (R)- and (S)-4-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)- and (S)-4-Chloromandelic acid are pivotal chiral building blocks in modern pharmaceutical synthesis. Their enantiopure forms are critical precursors for a range of therapeutic agents, including anticoagulants and treatments for metabolic disorders. This technical guide provides a comprehensive overview of the core physicochemical properties, spectral data, and crystallographic information of these enantiomers. Furthermore, it details established experimental protocols for the synthesis of the racemic mixture and its subsequent resolution into discrete enantiomers. The application of these compounds as valuable intermediates in drug development is also discussed, offering a complete resource for researchers in medicinal chemistry and process development.
Physicochemical Properties
The enantiomers of 4-chloromandelic acid share identical physical properties except for their interaction with plane-polarized light. The racemic mixture, (R,S)-4-chloromandelic acid, often exhibits a different melting point than the pure enantiomers. Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of 4-Chloromandelic Acid Enantiomers and Racemate
| Property | (R)-4-Chloromandelic Acid | (S)-4-Chloromandelic Acid | (R,S)-4-Chloromandelic Acid |
| Molecular Formula | C₈H₇ClO₃[1][2] | C₈H₇ClO₃[1][2] | C₈H₇ClO₃[2][3] |
| Molecular Weight | 186.59 g/mol [1][2] | 186.59 g/mol [1][2] | 186.59 g/mol [2][3] |
| Appearance | White crystalline solid[1] | White crystalline solid[1] | White crystalline powder[2][4] |
| Melting Point | Not explicitly available | Not explicitly available | 114-118 °C[2][4] |
| Boiling Point (Predicted) | 361.4 ± 27.0 °C[1] | 361.4 ± 27.0 °C[1] | 361.4 ± 27.0 °C |
| Density (Predicted) | 1.468 ± 0.06 g/cm³[1] | 1.468 ± 0.06 g/cm³[1] | 1.468 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.14 ± 0.10[1] | 3.14 ± 0.10[1] | 3.14 ± 0.10 |
| Solubility | Slightly soluble in water and methanol[1] | Slightly soluble in water and methanol[1] | Slightly soluble in water and methanol |
| CAS Number | 60096-30-2 (example) | 76496-63-4[1] | 492-86-4[2][3] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)- and (S)-4-chloromandelic acid. While the spectra of the individual enantiomers are identical, their analysis in the presence of chiral shift reagents can allow for differentiation.
Table 2: Summary of Spectral Data for 4-Chloromandelic Acid
| Technique | Description |
| ¹H NMR | Spectra are available and typically show characteristic peaks for the aromatic protons, the methine proton (CH-OH), and the carboxylic acid proton.[3][5] |
| ¹³C NMR | Spectra confirm the presence of the eight distinct carbon atoms in the molecule, including the carboxyl carbon, the methine carbon, and the carbons of the chlorophenyl ring.[3] |
| Infrared (IR) | IR spectra exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxyl group, and C-Cl stretching vibrations.[3] |
| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak and characteristic fragmentation patterns corresponding to the structure of 4-chloromandelic acid.[3] |
Crystallographic Data
The crystal structure of the diastereomeric salts formed during chiral resolution provides insight into the mechanism of chiral recognition. Levetiracetam, for instance, has been shown to selectively co-crystallize with the (S)-enantiomer of 4-chloromandelic acid.[6] Similarly, detailed crystal data for the diastereomeric salts with (R)-(+)-benzyl-1-phenylethylamine have been determined, revealing that differences in packing modes and intermolecular interactions, including hydrogen bonding and halogen interactions, facilitate the separation.[7]
Table 3: Crystallographic Data for Diastereomeric Salts of 4-Chloromandelic Acid
| Diastereomeric Salt | Crystal System | Space Group | Key Finding | Reference |
| (R)-(-)-4-ClMA · (R)-(+)-BPA | Orthorhombic | P2₁2₁2₁ | Less soluble salt, forms a more stable crystal lattice. | [7] |
| (S)-(+)-4-ClMA · (R)-(+)-BPA | Monoclinic | P2₁ | More soluble salt, exhibits different halogen interactions (Cl/π vs. Cl-Cl). | [7] |
| (S)-(+)-4-ClMA · Levetiracetam | - | - | Forms a stable co-crystal, enabling resolution.[6] | [6] |
(BPA = Benzyl-1-phenylethylamine)
Experimental Protocols
Synthesis of Racemic (R,S)-4-Chloromandelic Acid
The standard synthesis route involves a two-step process starting from 4-chlorobenzaldehyde.
Methodology: Synthesis of 4-Chloromandelonitrile and Hydrolysis
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Cyanohydrin Formation : 4-Chlorobenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN), in the presence of a proton source (e.g., catalyzed by a strong acid resin like DOWEX) in a suitable solvent like acetonitrile at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis : The resulting 4-chloromandelonitrile intermediate is then subjected to acid-catalyzed hydrolysis. This is typically achieved by heating the nitrile with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The hydrolysis reaction converts the nitrile group into a carboxylic acid, yielding racemic 4-chloromandelic acid.
-
Isolation : After cooling, the product crystallizes from the reaction mixture. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like benzene.
Chiral Resolution of (R,S)-4-Chloromandelic Acid
Resolution via diastereomeric salt formation is a common and effective method for separating the enantiomers.
Methodology: Resolution with (R)-(+)-Benzyl-1-phenylethylamine ((R)-BPA) [7]
-
Salt Formation : Racemic 4-chloromandelic acid and a molar equivalent of (R)-(+)-BPA are dissolved in absolute ethanol with heating.[7]
-
Crystallization : The solution is slowly cooled to a controlled temperature (e.g., 15 °C) to allow for the selective crystallization of the less soluble diastereomeric salt, which is the (R)-(-)-4-ClMA·(R)-(+)-BPA salt.[7]
-
Isolation of (R)-enantiomer : The precipitated crystals are collected by filtration. The purified salt is then treated with an acid (e.g., HCl) to break the salt and liberate the free (R)-4-chloromandelic acid, which can be extracted with an organic solvent.
-
Isolation of (S)-enantiomer : The mother liquor from the filtration step is enriched with the more soluble (S)-(+)-4-ClMA·(R)-(+)-BPA salt. This solution is concentrated, and the salt is subsequently acidified to yield (S)-4-chloromandelic acid.
-
Agent Recovery : The resolving agent can be recovered from the acidic aqueous layers by basification and extraction, allowing for its reuse.[8]
Other resolving agents such as (R)-(+)-1-(1-naphthyl)ethylamine can also be used effectively in alcoholic solvents.[8]
Analytical Method: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method to determine the enantiomeric excess (e.e.) of a sample.
Methodology: Chiral HPLC Separation
-
Column : A chiral stationary phase column, such as CHIRALPAK® IC, is used.
-
Mobile Phase : A non-polar mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, is employed. An acidic additive such as trifluoroacetic acid (TFA) is often included to improve peak shape.
-
Detection : UV detection is used, typically at a wavelength around 210-230 nm.
-
Analysis : The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric purity of the sample.
Applications in Drug Development
The primary value of (R)- and (S)-4-chloromandelic acid lies in their role as chiral synthons for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the hydroxyl and carboxylic acid groups, along with the defined stereocenter, makes them versatile starting materials.
-
Anticoagulant Drugs : Enantiopure 2-chloromandelic acid is a known precursor for the widely used anticoagulant drug clopidogrel.[7] By analogy, 4-chloromandelic acid serves as a critical chiral precursor in the synthesis of clopidogrel analogs and other potential anticoagulants.
-
Diabetes and Lipid Disorder Drugs : (R)- and (S)-4-chloromandelic acid are used as precursors in the preparation of 2-aryloxy-2-arylalkanoic acids, a class of compounds investigated for the treatment of diabetes and lipid disorders.[7]
-
Chiral Resolving Agents : Beyond being resolved themselves, the enantiomers of 4-chloromandelic acid can be used as resolving agents for separating other racemic compounds, particularly amines and alcohols.[1]
Conclusion
(R)- and (S)-4-chloromandelic acid are indispensable chiral intermediates in the pharmaceutical industry. A thorough understanding of their properties and the methodologies for their preparation and analysis is crucial for their effective application. This guide has consolidated the key technical data and detailed robust protocols for synthesis and chiral resolution, providing a foundational resource for scientists engaged in the development of stereochemically defined pharmaceuticals. The continued application of these building blocks is expected to contribute to the creation of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 2. 4-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloromandelic acid | 492-86-4 [chemicalbook.com]
- 4. Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105085235A - Method for splitting and preparing S-4-chloro mandelic acid - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. JP2007223993A - Method for producing optically active mandelic acid or derivative thereof - Google Patents [patents.google.com]
